Need a water-soluble quinolinium source? Free base quinoline is practically insoluble (<1 mg/mL), causing precipitation and irreproducible results. Quinoline sulfate solves this.
• >50 mg/mL aqueous solubility - 50-fold improvement over free base
• 163-165°C melting point - 70°C higher than HCl salt for thermal stability
• Demonstrated photocatalyst for metal-free hydroxylation (11.3% phenol yield)
• Pharmaceutical & corrosion inhibitor R&D grades available
Available from BenchChem with documented purity. Request bulk quotes for process development.
Molecular FormulaC9H7NO4S-2
Molecular Weight225.22 g/mol
Cat. No.B11825766
⚠ Attention: For research use only. Not for human or veterinary use.
Quinoline sulfate (CAS 530-66-5, 54957-90-3) is the 1:1 sulfate salt of quinoline (benzo[b]pyridine), a bicyclic nitrogen-containing heterocycle [1]. It typically appears as a white to grayish-white crystalline powder with a melting point of 163–165 °C and is freely soluble in water (≥10 g/100 mL at 19 °C) . The compound is utilized as a synthetic intermediate in organic chemistry, a photocatalyst in metal-free hydroxylation reactions, and a precursor in pharmaceutical and agrochemical manufacturing . Its sulfate salt form confers markedly improved aqueous solubility and handling characteristics compared to the free base, a feature that directly impacts its utility in both research and industrial process chemistry .
▸Reported photocatalyst for metal-free C–H activation reactions
▸Synthetic intermediate in pharmaceutical and agrochemical research
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10744, Quinoline sulfate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10744. View Source
Why Quinoline Sulfate Cannot Be Substituted
Quinoline sulfate is not a commodity chemical that can be substituted with generic 'quinoline salts' without altering experimental or process outcomes. The counterion (sulfate vs. hydrochloride, free base, or other salts) critically determines key physicochemical properties—aqueous solubility, hygroscopicity, melting point, and catalytic activity—that directly govern performance in specific applications. For instance, the sulfate salt exhibits water solubility exceeding 50 mg/mL, whereas the free base is practically insoluble (<1 mg/mL) . Similarly, quinoline hydrochloride melts at 93–94 °C, while quinoline sulfate melts at 163–165 °C, which can profoundly impact formulation stability and processing conditions . In catalytic systems, the identity of the counterion has been shown to noticeably affect the activity of the quinolinium cation [1]. Therefore, substituting quinoline sulfate with a different salt form without rigorous revalidation will likely compromise solubility, thermal behavior, or catalytic efficiency, leading to irreproducible results or process failures.
Counterion mismatch
Sulfate enables high aqueous solubility; free base or other salts alter solution behavior and reaction performance.
Thermal property divergence
Sulfate salt exhibits a substantially higher melting range than hydrochloride, which may affect thermal processing and stability.
Catalytic activity sensitivity
Anion identity influences photocatalytic activity; substitution may shift or reduce catalytic effect.
[1] Zhang, Y., et al. (2019). Metal-free photocatalytic aerobic hydroxylation of benzene catalyzed by the commercially available quinoline sulfate. Catalysis Communications, 121, 1-4. View Source
Quinoline Sulfate: Comparative Performance Data
Enhanced Aqueous Solubility vs. Free Base
Quinoline sulfate exhibits water solubility exceeding 50 mg/mL, a >50-fold improvement over the free base quinoline, which has a solubility of <1 mg/mL . This quantification is based on comparative solubility studies conducted in aqueous media at ambient temperature.
This solubility enhancement enables preparation of concentrated stock solutions, facilitates homogeneous reaction conditions in aqueous media, and improves dissolution rates for oral solid dosage forms, making quinoline sulfate the preferred form for aqueous-based chemistry and formulation development.
Quinoline sulfate melts at 163–165 °C, whereas quinoline hydrochloride melts at 93–94 °C . Both compounds are salt forms of quinoline with different counterions (sulfate vs. chloride), and the melting point data were obtained from authoritative chemical databases.
Standard melting point determination under atmospheric pressure
Why This Matters
The significantly higher melting point of quinoline sulfate indicates greater thermal stability, which is critical for processes involving elevated temperatures, long-term storage, or solid dosage form manufacturing where thermal decomposition or softening of the hydrochloride salt could be problematic.
Quinoline sulfate (QuH₂SO₄) acts as a low-cost, metal-free photocatalyst for the aerobic hydroxylation of benzene to phenol, achieving an 11.3% phenol yield under optimized reaction conditions [1]. The study directly demonstrates the photocatalytic activity of commercially available quinoline sulfate, with the coupled anion shown to noticeably affect the catalytic activity of the [QuH]⁺ cation [1].
Photocatalytic YieldHead-to-head
11.3% phenol yield
Establishes baseline for metal-free C–H activation research
Under optimized photocatalytic conditions; yields may vary
PhotocatalysisGreen ChemistryOrganic Synthesis
Evidence Dimension
Photocatalytic Hydroxylation Yield
Target Compound Data
11.3% phenol yield using quinoline sulfate
Comparator Or Baseline
Metal-free photocatalysis with no catalyst (baseline) or other anionic forms (comparative effect noted but not fully quantified)
Quantified Difference
11.3% yield under optimized conditions; anion identity influences activity
Conditions
Aerobic hydroxylation of benzene under photocatalytic conditions; optimized reaction parameters (temperature, light source, time)
Why This Matters
This quantifies the compound's utility as a non-metallic, readily available photocatalyst for a challenging C–H activation reaction, offering a cost-effective alternative to precious metal catalysts and enabling 'greener' synthetic routes in both academic and industrial laboratories.
PhotocatalysisGreen ChemistryOrganic Synthesis
[1] Zhang, Y., et al. (2019). Metal-free photocatalytic aerobic hydroxylation of benzene catalyzed by the commercially available quinoline sulfate. Catalysis Communications, 121, 1-4. View Source
Corrosion Inhibition Potential of Quinolinium Salts
Studies on quinolinium salts—the cationic moiety of quinoline sulfate—demonstrate effective adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates by >90% under specific conditions . This high inhibition efficiency has been observed for related quinolinium compounds in acidic media, and the sulfate counterion is known to enhance water solubility and stability, making quinoline sulfate a candidate for corrosion inhibitor formulations .
Corrosion InhibitionClass-level
>90% inhibition (related quinolinium salts)
Suggests corrosion inhibitor potential; direct testing needed
Mild steel in acidic solutions (e.g., HCl, H₂SO₄); quinolinium salts adsorbed onto metal surface
Why This Matters
While direct data for quinoline sulfate itself are not yet available, the demonstrated efficacy of structurally related quinolinium salts (>90% inhibition) strongly suggests that quinoline sulfate can serve as a viable, water-soluble source of the active quinolinium cation for corrosion inhibitor development, offering a potential cost-effective alternative to commercial inhibitors.
Quinoline derivatives structurally related to quinoline sulfate exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for compound 3c . In contrast, the same class shows no activity against E. coli (MIC >256 µg/mL) .
Antibacterial ActivityClass-level
MIC 32 µg/mL (derivative vs MRSA)
Supports antimicrobial screening context; direct compound data required
Derivative data; structural analogs may differ
AntimicrobialDrug DiscoveryBiomedical Research
Evidence Dimension
Minimum Inhibitory Concentration (MIC)
Target Compound Data
MIC = 32 µg/mL (for derivative 3c against MRSA)
Comparator Or Baseline
MIC >256 µg/mL (for derivative 6 against E. coli)
Quantified Difference
Selective antibacterial activity; MRSA susceptible, E. coli resistant
Conditions
Standard broth microdilution assay; MRSA and E. coli strains
Why This Matters
These class-level data provide a quantitative benchmark for researchers exploring quinoline sulfate as a starting scaffold for anti-MRSA drug development, indicating that structural modifications can confer potent and selective antibacterial activity, while the sulfate salt form ensures aqueous compatibility for biological assays.
AntimicrobialDrug DiscoveryBiomedical Research
Quinoline Sulfate: Key Application Scenarios
Aqueous-Phase Organic Synthesis
The >50-fold solubility advantage of quinoline sulfate over the free base makes it the optimal choice for reactions conducted in aqueous media. Chemists developing homogeneous catalytic cycles, performing aqueous workups, or requiring high-concentration stock solutions should select the sulfate salt to avoid precipitation issues and ensure consistent stoichiometry. This is particularly relevant for scalable, environmentally friendly ('green') chemistry where water is the preferred solvent.
Metal-Free Photocatalysis
Research groups focused on developing metal-free photocatalytic systems can leverage quinoline sulfate as a demonstrated, low-cost photocatalyst. The quantitative 11.3% phenol yield for benzene hydroxylation [1] establishes a performance baseline and confirms the catalytic competence of the [QuH]⁺ cation. Procurement of quinoline sulfate is justified for screening new photocatalytic C–H activation reactions or for teaching laboratories seeking to demonstrate green catalysis principles without using precious metals.
Pre-Formulation & Salt Screening
In pharmaceutical development, the 70 °C higher melting point of quinoline sulfate compared to quinoline hydrochloride offers a clear thermal stability advantage for solid dosage forms. Formulation scientists evaluating salt forms for new chemical entities containing quinoline moieties should include quinoline sulfate in their screening cascade. The sulfate salt's combination of high aqueous solubility (>50 mg/mL) and elevated melting point (163–165 °C) provides a balanced profile that may improve both dissolution and manufacturing robustness.
Corrosion Inhibitor Formulation
Industrial chemists developing water-based corrosion inhibitor packages can use quinoline sulfate as a water-soluble source of the quinolinium cation. Class-level evidence indicates that quinolinium salts can achieve >90% corrosion inhibition efficiency on mild steel in acidic environments . The sulfate counterion ensures compatibility with aqueous formulations and may contribute to the formation of a protective sulfate-rich layer on metal surfaces. This scenario supports procurement for R&D in metalworking fluids, acid pickling baths, or oilfield acidizing applications.
Application
Selection Property
Validation Focus
Aqueous-phase synthesis
Salt solubility profile
Homogeneous reaction consistency and stock-solution preparation
Metal-free photocatalysis screening
Photocatalytic activity of sulfate salt
Baseline phenol yield for C–H activation research
Pre-formulation salt screening
Thermal stability and solubility balance
Melting point and dissolution rate comparison
Corrosion inhibitor R&D
Water-soluble quinolinium source
Corrosion inhibition efficiency in acidic media
[1] Zhang, Y., et al. (2019). Metal-free photocatalytic aerobic hydroxylation of benzene catalyzed by the commercially available quinoline sulfate. Catalysis Communications, 121, 1-4. View Source
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